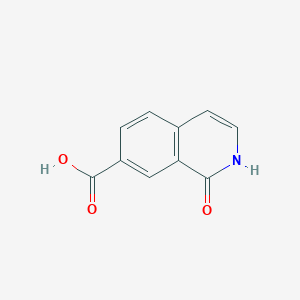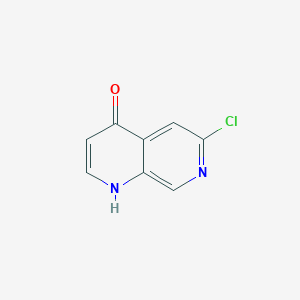![molecular formula C13H19ClFNO B1396806 [1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride CAS No. 1332528-57-0](/img/structure/B1396806.png)
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride
Descripción general
Descripción
“[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride” is a synthetic 1, 4-disubstituted piperidine . It’s one of the alcohol analogues that have been identified as promising due to their high activity and selectivity for the parasite . This compound belongs to the class of benzylpiperidine derivatives.
Aplicaciones Científicas De Investigación
Specific Scientific Field
This compound is used in the field of Pharmacology and Toxicology , specifically in the research of antimalarial drugs .
Summary of the Application
“[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride” is a synthetic 1, 4-disubstituted piperidine that has been studied for its potential as an antimalarial drug . It has shown high selectivity for resistant Plasmodium falciparum, which is a significant cause of malaria .
Methods of Application or Experimental Procedures
The antiplasmodial activity of this compound was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC 50 and IC 90 values of active compounds by the parasite lactate dehydrogenase assay .
Results or Outcomes
The compound produced 56 to 93% inhibition of parasite growth at 40 μg/mL . It showed high activity (IC 50 s between 1 and 5 μg/mL) and was highly selective for the parasite (SIs = 15 to 182) . It was more active on the resistant strain (IC 50 values between 1.03 to 2.52 μg/mL), than the sensitive strain (IC 50 values between 2.51 to 4.43 μg/mL) .
2. Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines
Specific Scientific Field
This compound is used in the field of Organic Chemistry , specifically in the synthesis of other organic compounds .
Summary of the Application
“[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride” is used as a reactant in the synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines . These compounds are important and valuable pharmaceutical intermediates .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this synthesis are not provided in the source .
Results or Outcomes
The outcomes of this synthesis are the production of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines . These compounds are valuable pharmaceutical intermediates .
3. Pharmaceutical Research
Specific Scientific Field
This compound is used in the field of Pharmaceutical Research .
Summary of the Application
“[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride” has various applications in medical, environmental, and industrial research. In medical research, the compound has been investigated for its role in drug development.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this research are not provided in the source.
Results or Outcomes
The outcomes of this research are not provided in the source.
2. Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines
Specific Scientific Field
This compound is used in the field of Organic Chemistry , specifically in the synthesis of other organic compounds .
Summary of the Application
“[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride” is used as a reactant in the synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines . These compounds are important and valuable pharmaceutical intermediates .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this synthesis are not provided in the source .
Results or Outcomes
The outcomes of this synthesis are the production of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines . These compounds are valuable pharmaceutical intermediates .
Direcciones Futuras
The future directions for the research and development of “[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride” could involve further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria . This could potentially yield important antimalarial leads .
Propiedades
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15;/h1-4,12,16H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXDDMHDCWWOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



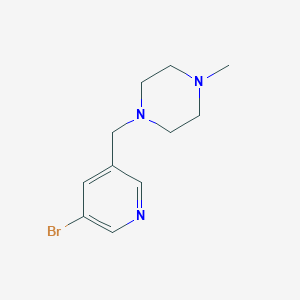
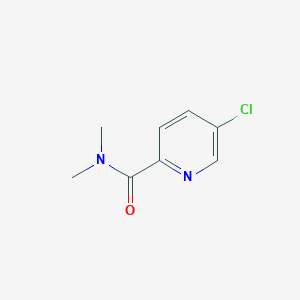

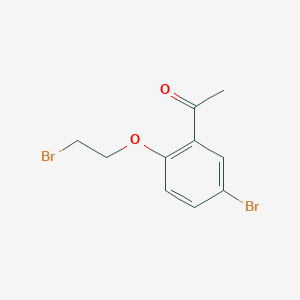
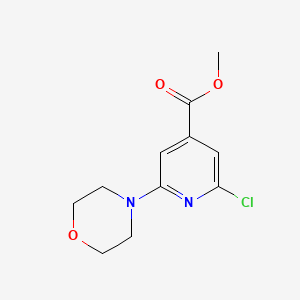

![3-Methyl-3-azaspiro[5.5]undec-7-en-9-one](/img/structure/B1396734.png)
![3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396736.png)
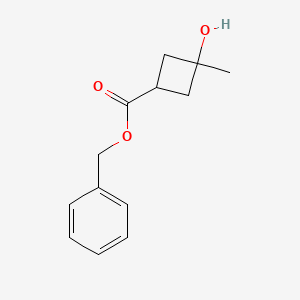
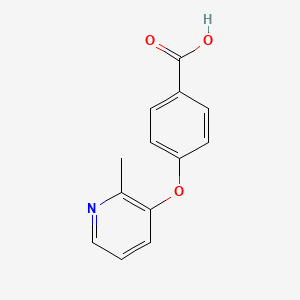
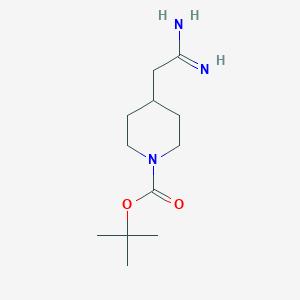
![Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1396741.png)
